molecular formula C10H11N5S2 B14045890 Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate

Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate

Cat. No.: B14045890
M. Wt: 265.4 g/mol
InChI Key: LHLBAJUTLIPYFO-UHFFFAOYSA-N
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Description

Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the condensation of hydrazinopyrimidines with acetylacetone or other similar reagents. For instance, the condensation of 4-hydrazinopyrimidine with acetylacetone in ethanol under reflux conditions yields the desired product . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetylacetone, 1,1,3,3-tetramethoxypropane, and various nucleophiles and electrophiles . Reaction conditions typically involve refluxing in ethanol or other suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylacetone yields the corresponding pyrazolylpyrimidine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (6-(1H-pyrazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N5S2

Molecular Weight

265.4 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)methanimine

InChI

InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-6-9(12-7-11-8)15-5-3-4-13-15/h3-7H,1-2H3

InChI Key

LHLBAJUTLIPYFO-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC(=NC=N1)N2C=CC=N2)SC

Origin of Product

United States

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